molecular formula C32H28N2O4 B15003325 ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanoate

ethyl (2E)-2-(4,4-diphenyl-3,4-dihydroquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B15003325
M. Wt: 504.6 g/mol
InChI Key: JFHSFHSCRGUBKT-ZQHSETAFSA-N
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Description

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-(4-METHOXYPHENYL)-3-OXOPROPANOATE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-(4-METHOXYPHENYL)-3-OXOPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,4-diphenyl-1,2,3,4-tetrahydroquinazoline with ethyl 3-(4-methoxyphenyl)-3-oxopropanoate under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-(4-METHOXYPHENYL)-3-OXOPROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Scientific Research Applications

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-(4-METHOXYPHENYL)-3-OXOPROPANOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-(4-METHOXYPHENYL)-3-OXOPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-(4-METHOXYPHENYL)-3-OXOPROPANOATE can be compared with other quinazolinone derivatives, such as:

    4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.

    2,4-Disubstituted thiazoles: Known for their multitargeted bioactive properties, these compounds share some similarities in their biological activities with quinazolinone derivatives.

    Indole derivatives: These compounds have diverse biological activities and are structurally similar in terms of having a fused ring system.

The uniqueness of ETHYL 2-[(2E)-4,4-DIPHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]-3-(4-METHOXYPHENYL)-3-OXOPROPANOATE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl (E)-2-(4,4-diphenyl-1H-quinazolin-2-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H28N2O4/c1-3-38-31(36)28(29(35)22-18-20-25(37-2)21-19-22)30-33-27-17-11-10-16-26(27)32(34-30,23-12-6-4-7-13-23)24-14-8-5-9-15-24/h4-21,35H,3H2,1-2H3,(H,33,34)/b29-28+

InChI Key

JFHSFHSCRGUBKT-ZQHSETAFSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=C(C=C1)OC)/O)/C2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)OC)O)C2=NC(C3=CC=CC=C3N2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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